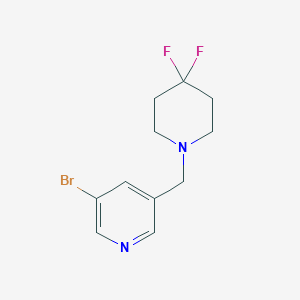
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
説明
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-pyridine, also known as 3-bromo-5-DFPMP, is a chemical compound with an aromatic amine structure. It has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This molecule has been used in various scientific research applications, such as synthesis of pharmaceuticals, organic catalysts, and polymers. In addition, 3-bromo-5-DFPMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthetic Pathways and Catalysis
One primary application of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-pyridine in scientific research involves its role in synthetic pathways, especially in the synthesis of complex molecules. It serves as a precursor in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This research emphasizes the utilization of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions) for developing these scaffolds, highlighting the compound's importance in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
Another significant application is its involvement in studies related to regioselectivity during the bromination process. Research on the bromination of unsymmetrical dimethylated pyridines, which includes similar compounds, aids in understanding the mechanisms and regioselectivity of these reactions. This knowledge is vital for the selective synthesis of halogenated organic compounds, which are essential in various chemical industries (Thapa, Brown, Balestri, & Taylor, 2014).
Ligand Properties and Metal Complex Formation
The compound also finds applications in research focusing on the chemistry and properties of pyridine derivatives and their complexes. Studies have explored the structural diversity derived from pyridine derivatives when used as ligands, including their ability to form metal complexes with unique structural types such as macrocycles, zigzags, helices, and repeated rhomboids. Such research underscores the compound's versatility and potential in developing new materials and catalysts with specific properties (Horikoshi & Mochida, 2006).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural features of pyridine derivatives, including those similar to 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-pyridine, enable effective binding with various enzymes and receptors, leading to a wide range of biological activities. This aspect is crucial for the design and development of new pharmacophores and drug candidates, highlighting the compound's relevance in the discovery of novel therapeutic agents (Abu-Taweel et al., 2022).
特性
IUPAC Name |
3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-5-9(6-15-7-10)8-16-3-1-11(13,14)2-4-16/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTTUYGFACIXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



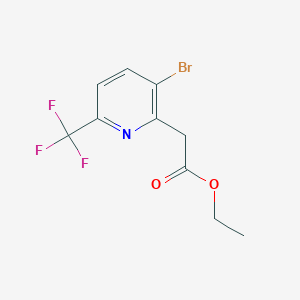
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
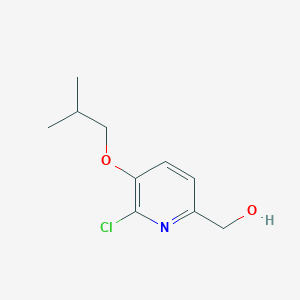
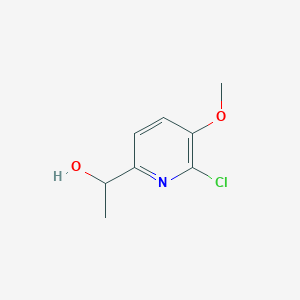
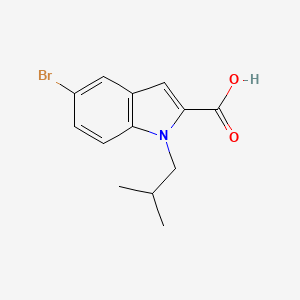
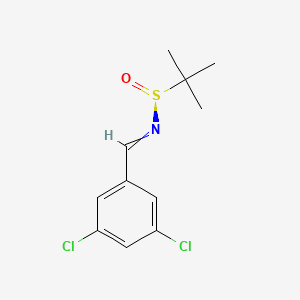
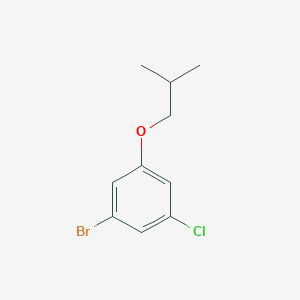





![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)